N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzofuran-2-yl)-N-methylpropanamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzofuran-2-yl)-N-methylpropanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains both a benzodioxole and a benzofuran moiety, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzofuran-2-yl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13(18-10-15-5-3-4-6-16(15)25-18)20(22)21(2)11-14-7-8-17-19(9-14)24-12-23-17/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEAHIPIJNROEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)C(=O)N(C)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzofuran-2-yl)-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Formation of the Benzofuran Moiety: This step involves the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under basic conditions to form benzofuran.
Coupling of the Moieties: The benzodioxole and benzofuran moieties are then coupled using a suitable linker, such as a propanamide group, through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzofuran-2-yl)-N-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzofuran-2-yl)-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzofuran-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzofuran-2-yl)-N-methylpropanamide can be compared with other similar compounds, such as:
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzofuran-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzofuran-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
